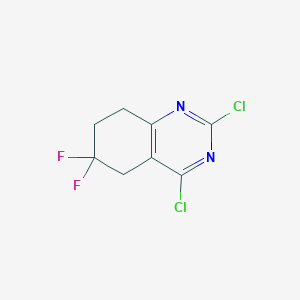
2,4-Dichloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline is a heterocyclic organic compound characterized by its unique structure, which includes chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of halogenation and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
2,4-Dichloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of specialty chemicals and materials, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism by which 2,4-Dichloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, its potential antimicrobial activity could be due to inhibition of bacterial enzymes, while its anticancer properties might involve disruption of cell signaling pathways.
Comparison with Similar Compounds
When compared to similar compounds, 2,4-Dichloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline stands out due to its unique combination of chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Similar compounds include:
4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline: Lacks the 2-chloro substitution, which may alter its reactivity and applications.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Although structurally different, it shares some reactivity patterns, particularly in oxidation reactions.
These comparisons highlight the distinct properties and potential advantages of this compound in various research and industrial applications.
Properties
Molecular Formula |
C8H6Cl2F2N2 |
|---|---|
Molecular Weight |
239.05 g/mol |
IUPAC Name |
2,4-dichloro-6,6-difluoro-7,8-dihydro-5H-quinazoline |
InChI |
InChI=1S/C8H6Cl2F2N2/c9-6-4-3-8(11,12)2-1-5(4)13-7(10)14-6/h1-3H2 |
InChI Key |
SWNIMUAGGZCAEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2=C1N=C(N=C2Cl)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















